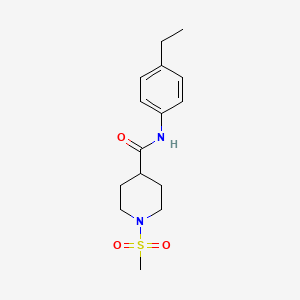
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been used extensively in agriculture and horticulture to control the growth of weeds. Diuron is a white crystalline powder that is insoluble in water and has a molecular weight of 233.08 g/mol. This compound is classified as a substituted urea herbicide and is a member of the phenylurea family.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the production of reactive oxygen species, which damage the photosystem II complex and ultimately lead to the death of the plant.
Biochemical and Physiological Effects:
This compound has been found to have both acute and chronic toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the tissues of organisms and lead to long-term exposure. In humans, this compound exposure has been linked to developmental and reproductive effects, as well as potential carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide in agricultural research due to its effectiveness in controlling weed growth. However, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Additionally, the persistence of this compound in the environment can make it difficult to study its long-term effects.
Zukünftige Richtungen
1. Investigate the potential of N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea as a selective herbicide for specific crops.
2. Study the effects of this compound on soil microbial communities and the environment.
3. Develop more environmentally friendly alternatives to this compound for weed control.
4. Investigate the potential of this compound as a treatment for certain diseases, such as cancer.
5. Study the long-term effects of this compound exposure on aquatic organisms and human health.
In conclusion, this compound is a widely used herbicide in agriculture and horticulture, and has been extensively studied for its effects on plant growth and development. While it has proven to be effective in controlling weed growth, its toxicity to aquatic organisms and potential human health effects limit its use in certain experiments. Further research is needed to investigate the potential of this compound as a selective herbicide for specific crops and to develop more environmentally friendly alternatives for weed control. Additionally, the long-term effects of this compound exposure on aquatic organisms and human health should be studied in greater detail.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea can be synthesized by reacting 3,4-dichloroaniline with potassium cyanate in the presence of a catalyst to form the intermediate compound, 3,4-dichlorophenylurea. The intermediate compound is then reacted with 5-chloro-2-pyridinylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N'-(3,4-dichlorophenyl)urea has been widely used in the field of agricultural research to study its effects on plant growth and development. It has been found to be effective in controlling the growth of various weeds, including annual grasses and broadleaf weeds. This compound has also been used to study the effects of herbicides on soil microbial communities and the environment.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-9(14)10(15)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUMMYJMBSCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)


![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)

![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)


![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)

